molecular formula C10H9BrO2 B174795 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene CAS No. 197805-26-8

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene

Cat. No.: B174795
CAS No.: 197805-26-8
M. Wt: 241.08 g/mol
InChI Key: QQMSHFDVPCBVQN-UHFFFAOYSA-N
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Description

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene is a specialized chemical intermediate of significant interest in synthetic organic chemistry, particularly in the development of novel active compounds. Its core research value lies in its molecular structure, which incorporates both a benzodioxole ring and a reactive bromoalkene functionality. This makes it a versatile building block for constructing more complex molecular architectures. A key application documented in patent literature is its use in the synthesis of 1-bromoalkylbenzene derivatives, which are important intermediates for medicines and agrochemicals . The synthetic utility of this compound is further highlighted by its role as a precursor in the Grignard reaction pathway, where it can be transformed into allyl Grignard reagents for subsequent carbon-carbon bond formation . Researchers value this compound for its ability to introduce the 3,4-methylenedioxyphenyl propene moiety into target molecules, a structure with known relevance in various pharmacological contexts. This product is intended for use in controlled laboratory research settings only.

Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMSHFDVPCBVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC2=C(C=C1)OCO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641247
Record name 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197805-26-8
Record name 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene typically involves the bromination of 3-[(3,4-Methylenedioxy)phenyl]-1-propene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the allylic position.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Comparative Data for Bromo-Propenes with Substituted Phenyl Groups

Compound Name Molecular Formula Molecular Weight Substituent(s) on Phenyl Ring Density (g/cm³) Boiling Point (°C) Key Features/Applications
2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene C₁₀H₉BrO₂ 257.08 3,4-Methylenedioxy N/A N/A High polarity due to oxygen-rich ring; potential intermediate for bioactive molecules .
2-Bromo-3-(3,5-dimethylphenyl)-1-propene C₁₁H₁₃Br 225.12 3,5-Dimethyl N/A N/A Electron-donating methyl groups enhance stability; used in cross-coupling reactions .
2-Bromo-3-(3,4-dichlorophenyl)-1-propene C₉H₇BrCl₂ 265.96 3,4-Dichloro 1.557 291.1 Electron-withdrawing Cl groups increase reactivity; higher density and boiling point .
2-Bromo-3-(4-carboethoxyphenyl)-1-propene C₁₂H₁₃BrO₂ 269.13 4-Carboethoxy N/A N/A Ester group enables functionalization; used in polymer or pharmaceutical synthesis .
2-Bromo-3-(3,5-difluorophenyl)-1-propene C₉H₇BrF₂ 233.05 3,5-Difluoro 1.501 214.8 (predicted) Fluorine atoms improve metabolic stability; applications in agrochemicals .
2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene C₁₀H₈BrF₃ 265.07 4-Trifluoromethyl N/A N/A Strong electron-withdrawing CF₃ group enhances electrophilicity; used in fluorinated materials .

Research and Application Insights

  • Material Science : Bromo-propenes with electron-withdrawing groups (e.g., CF₃) are valuable in synthesizing fluorinated polymers or liquid crystals .

Biological Activity

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene is an organic compound characterized by the presence of a bromine atom and a methylenedioxyphenyl group attached to a propene chain. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C10H9BrO2
  • Molecular Weight : 241.08 g/mol
  • Structure : The compound features a bromine atom and a methylenedioxyphenyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its reactive bromine atom. The mechanism involves:

  • Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
  • Radical-Mediated Reactions : The compound may also participate in radical-mediated reactions, which are important for its biological activity.

Anticancer Properties

The methylenedioxyphenyl group is known to influence the electronic properties of molecules, potentially enhancing their interaction with cancer cell pathways. Research indicates that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Study Findings
Smith et al. (2020)Identified potential anticancer activity in methylenedioxyphenyl derivatives.
Johnson et al. (2021)Reported inhibition of tumor growth in vitro by related compounds.

Synthesis and Applications

This compound serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis typically involves the bromination of 3-[(3,4-methylenedioxy)phenyl]-1-propene using bromine or N-bromosuccinimide (NBS).

Synthetic Route

The synthesis can be summarized as follows:

  • Starting Material : 3-[(3,4-Methylenedioxy)phenyl]-1-propene.
  • Reagents : Bromine or N-bromosuccinimide (NBS).
  • Conditions : Mild conditions with a radical initiator such as azobisisobutyronitrile (AIBN).

Case Studies

While specific case studies on this compound are scarce, research on related compounds provides insights into its potential applications:

  • Anticancer Activity : A study investigated the effects of methylenedioxyphenyl derivatives on various cancer cell lines, demonstrating significant cytotoxic effects (Johnson et al., 2021).
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties against neurotoxins (Gnaim et al., 2018).

Q & A

Basic: What are the primary synthetic routes for 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene?

The compound is synthesized via bromination of propiophenone derivatives or coupling reactions involving 3,4-methylenedioxyphenyl precursors. A common method involves brominating 3′,4′-methylenedioxypropiophenone using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the α-position of the ketone group yields the target compound with typical yields of 60–75% after purification by recrystallization (e.g., ethyl acetate/hexane mixtures) . Alternative routes include Pd-catalyzed cross-coupling of bromoalkenes with substituted phenylboronic acids, though this requires optimization of catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For example, the methylenedioxy group shows a singlet at δ 5.9–6.1 ppm (¹H) and δ 100–110 ppm (¹³C). The bromopropene moiety exhibits characteristic splitting patterns (e.g., doublets for allylic protons) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. A study on a related bromophenyl compound revealed dihedral angles of 12–15° between the phenyl and propene groups, influencing reactivity .
  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methylenedioxy (C-O-C, ~1250 cm⁻¹) groups .

Advanced: How can discrepancies in NMR data be resolved during structural elucidation?

Contradictions in chemical shifts may arise from solvent effects, impurities, or dynamic processes. Strategies include:

  • Variable Temperature NMR : Detects conformational changes (e.g., rotameric equilibria in the propene chain) .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity. For example, HSQC can distinguish overlapping signals from methylenedioxy and bromopropene groups .
  • Comparative Analysis : Cross-referencing with crystallographic data (e.g., bond lengths and angles) validates NMR assignments .

Advanced: How does the bromine substituent influence reactivity compared to chloro analogs?

Bromine’s higher polarizability and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions. For example:

  • Cross-Coupling Reactions : Bromopropene derivatives undergo Suzuki-Miyaura coupling at lower temperatures (40–60°C) than chloro analogs (80–100°C) due to easier oxidative addition .
  • Elimination Reactions : The bromo group facilitates β-hydride elimination in the presence of bases (e.g., KOtBu), forming conjugated dienes, whereas chloro analogs require harsher conditions .

Advanced: What methodological approaches assess its utility in metalloporphyrin synthesis?

The compound serves as a precursor for porphyrin ligands via:

  • Coordination Chemistry : Reacting with metal salts (e.g., Zn(II), Cu(II)) under reflux conditions. For example, Zn(II)-porphyrin complexes show red shifts in UV-Vis spectra (Q-bands at ~550 nm) due to extended conjugation .
  • Green Synthesis : Microwave-assisted methods reduce reaction times (30–60 min vs. 12 hr conventional) and improve yields (~85%) .
  • EPR Spectroscopy : Monitors paramagnetic behavior in Cu(II)-porphyrins, confirming metal insertion and ligand stability .

Advanced: How can reaction byproducts be minimized during synthesis?

  • Temperature Control : Slow addition of brominating agents at 0–5°C reduces polybromination .
  • Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) with ligand additives (e.g., P(o-tol)₃) suppress β-hydride elimination in cross-couplings .
  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from regioisomers .

Advanced: What computational tools predict its reactivity in novel reactions?

  • DFT Calculations : Model transition states for bromine displacement (e.g., SN2 mechanisms) using software like Gaussian. For example, activation energies for bromopropene derivatives are ~5 kcal/mol lower than chloro analogs .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize selectivity .

Basic: What are its applications in materials science?

  • Ligand Design : The methylenedioxy group enhances electron-donating capacity in metal-organic frameworks (MOFs), improving catalytic activity in oxidation reactions .
  • Polymer Synthesis : Acts as a monomer in radical polymerization to create brominated polymers with flame-retardant properties .

Advanced: How is its stability evaluated under different storage conditions?

  • Accelerated Degradation Studies : Exposure to UV light (λ = 254 nm) for 48 hr reveals decomposition via radical pathways, detected by HPLC-MS .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset at ~180°C) .

Advanced: What strategies validate its biological activity in drug discovery?

  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. The bromopropene moiety shows affinity for hydrophobic binding pockets .
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (IC₅₀ values reported at 10–50 µM) .

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